Coumarin 7

Description

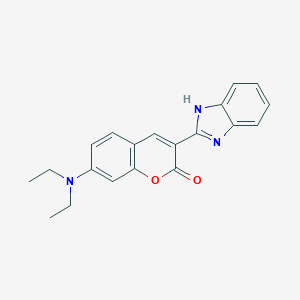

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-3-23(4-2)14-10-9-13-11-15(20(24)25-18(13)12-14)19-21-16-7-5-6-8-17(16)22-19/h5-12H,3-4H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLORTLGFDVFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067309 | |

| Record name | 2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | Coumarin 7 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2187 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27425-55-4, 12239-58-6 | |

| Record name | Coumarin 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27425-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027425554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-benzimidazol-2-yl)-7-(diethylamino)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-(diethylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Coumarin 7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX3Q255SG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Coumarin 7 Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of Coumarin 7 derivatives. Coumarins are a prominent class of benzopyrone compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antitumor and anti-inflammatory properties. This document details established synthetic methodologies, thorough characterization techniques, and insights into the signaling pathways modulated by these compounds.

Synthesis of Coumarin 7 Derivatives

The synthesis of Coumarin 7 and its derivatives can be achieved through several established condensation reactions. The most common and effective methods include the Pechmann and Knoevenagel condensations. These methods offer versatility in introducing a variety of substituents onto the coumarin scaffold, allowing for the systematic exploration of structure-activity relationships.

Pechmann Condensation

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[1][2] For the synthesis of 7-(diethylamino)coumarin derivatives, 3-(diethylamino)phenol is a common starting material.

Experimental Protocol: Synthesis of 7-(diethylamino)-4-methylcoumarin

-

Reagents: 3-(diethylamino)phenol, ethyl acetoacetate, and a Lewis acid catalyst (e.g., Amberlyst-15, InCl₃, or H₂SO₄).[1]

-

Procedure:

-

In a round-bottom flask, combine 3-(diethylamino)phenol (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Add the acid catalyst (e.g., 20 wt% of the phenol).

-

The mixture is heated, typically under reflux or solvent-free conditions with microwave irradiation, for a period ranging from a few minutes to several hours.[3]

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 7-(diethylamino)-4-methylcoumarin.[1]

-

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with a salicylaldehyde derivative, catalyzed by a weak base like piperidine.[3][4] This method is particularly useful for synthesizing 3-substituted coumarin derivatives.

Experimental Protocol: Synthesis of 3-acetyl-7-(diethylamino)coumarin

-

Reagents: 4-(diethylamino)salicylaldehyde, ethyl acetoacetate, and piperidine.

-

Procedure:

-

A mixture of 4-(diethylamino)salicylaldehyde (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of piperidine is prepared.[4]

-

The reaction can be carried out in a solvent such as ethanol or under solvent-free conditions, often with microwave irradiation to accelerate the reaction.[3]

-

The mixture is heated for a short duration, typically a few minutes under microwave conditions.

-

After cooling, the solid product is collected and purified by recrystallization from an appropriate solvent to give 3-acetyl-7-(diethylamino)coumarin.[5]

-

General Synthetic Workflow

Characterization of Coumarin 7 Derivatives

The structural elucidation and confirmation of synthesized Coumarin 7 derivatives are performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the substitution pattern and overall structure. For example, in the ¹H NMR spectrum of 7-(diethylamino)-2H-chromen-2-one, characteristic signals for the diethylamino group protons and the aromatic protons of the coumarin core are observed.[6][7]

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. A strong absorption band in the region of 1700-1750 cm⁻¹ is characteristic of the lactone carbonyl group in the coumarin ring.[8][9]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure. For Coumarin 7, the mass spectrum shows a molecular ion peak corresponding to its molecular formula, C₂₀H₁₉N₃O₂.[10]

Table 1: Spectroscopic Data for Selected 7-(diethylamino)coumarin Derivatives

| Compound | R | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |

| 1 | H | 83 | - | 7.55 (d), 7.26 (d), 6.58 (d), 6.51 (s), 6.05 (d), 3.43 (q), 1.23 (t)[6] | 162.3, 156.8, 150.7, 143.7, 128.8, 109.2, 108.7, 108.3, 97.5, 44.8, 12.4[6] | - | - |

| 2 | -CH₃ | - | - | - | - | - | - |

| 3 | -COCH₃ | 59 | 156-158 | 8.67 (s), 7.95 (d), 7.74 (dd), 7.48 (d), 7.44 (d), 2.51 (s)[5] | 195.5, 158.8, 155.0, 147.4, 134.9, 131.2, 125.4, 124.9, 118.6, 116.5, 30.4[5] | 1681 (C=O)[5] | - |

| 4 | 2-Benzimidazolyl | - | 234-237 | - | - | - | 333.38 [M]⁺ |

Biological Activity and Signaling Pathways

Coumarin 7 derivatives have shown significant potential as therapeutic agents, particularly in the fields of oncology and inflammation. Their mechanism of action often involves the modulation of key cellular signaling pathways.

Antitumor Activity: PI3K/Akt/mTOR Pathway

Several studies have demonstrated that coumarin derivatives exert their antitumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[11][12][13] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. By inhibiting key components of this pathway, Coumarin 7 derivatives can induce apoptosis (programmed cell death) in cancer cells.[11]

Anti-inflammatory Activity: NF-κB Pathway

The anti-inflammatory properties of coumarin derivatives are often attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14][15][16] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators. By blocking NF-κB activation, Coumarin 7 derivatives can effectively reduce the inflammatory response.

Conclusion

Coumarin 7 derivatives represent a versatile and promising class of compounds with significant therapeutic potential. The synthetic methodologies outlined in this guide, particularly the Pechmann and Knoevenagel condensations, provide efficient routes to a diverse range of derivatives. Thorough characterization using modern spectroscopic techniques is essential for confirming the structures of these novel compounds. Furthermore, understanding their mechanisms of action, including the modulation of critical signaling pathways like PI3K/Akt/mTOR and NF-κB, is crucial for the rational design and development of new and effective drugs for the treatment of cancer and inflammatory diseases. This guide serves as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of Coumarin 7 derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 3. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. platon.pr.ac.rs [platon.pr.ac.rs]

- 8. ijres.org [ijres.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

Unveiling the Environmental Sensitivity of Coumarin 7: A Technical Guide to its Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between the solvent environment and the photophysical properties of Coumarin 7, a widely utilized fluorescent probe. Understanding these interactions is paramount for its effective application in diverse fields, from fundamental research to the development of advanced drug delivery systems. This document provides a comprehensive overview of its spectral behavior, detailed experimental protocols for characterization, and a summary of key quantitative data to facilitate comparative analysis.

The Influence of the Solvent Environment on Coumarin 7's Photophysical Characteristics

The photophysical behavior of Coumarin 7 is exquisitely sensitive to the polarity of its surrounding medium, a phenomenon known as solvatochromism. This sensitivity arises from changes in the electronic distribution of the molecule upon photoexcitation. In its ground state, Coumarin 7 possesses a certain degree of charge separation. Upon absorption of a photon, the molecule transitions to an excited state characterized by a more pronounced intramolecular charge transfer (ICT).[1]

Polar solvents can stabilize this polar excited state more effectively than non-polar solvents, leading to a reduction in the energy gap between the excited and ground states.[1] This results in a bathochromic (red) shift in the fluorescence emission spectrum. Conversely, the absorption spectrum is less affected by solvent polarity. The interplay of these factors governs the observed Stokes shift, fluorescence quantum yield, and fluorescence lifetime of Coumarin 7 in different solvents. In highly polar environments, non-radiative decay pathways, such as the formation of a twisted intramolecular charge transfer (TICT) state, can become more prominent, leading to a decrease in fluorescence quantum yield and lifetime.[1]

Quantitative Photophysical Data of Coumarin 7 in Various Solvents

The following table summarizes the key photophysical parameters of Coumarin 7 in a range of solvents with varying polarities. This data has been compiled from various studies to provide a comparative overview.

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| Methanol | 436 | 510 | 74 | 0.82 | 3.20[2] |

| Ethanol | 436 | 515 | 79 | 0.78 | 3.40[2] |

| Water | - | - | - | - | 2.50[2] |

Note: Data is compiled from multiple sources. Experimental conditions may vary slightly between studies. The absence of a value indicates that it was not reported in the reviewed literature under comparable conditions.

Experimental Protocols for Photophysical Characterization

Accurate and reproducible characterization of the photophysical properties of Coumarin 7 is crucial. The following sections detail the standard experimental methodologies.

Sample Preparation

-

Stock Solution Preparation: Prepare a stock solution of Coumarin 7 in a high-purity solvent (e.g., spectroscopic grade ethanol or methanol) at a concentration of approximately 1 mM. Ensure the dye is fully dissolved.

-

Working Solution Preparation: From the stock solution, prepare working solutions in the desired solvents. The final concentration should be in the micromolar range (e.g., 1-10 µM) to avoid aggregation and inner filter effects. The absorbance of the working solution at the excitation wavelength should ideally be below 0.1 to ensure a linear relationship between absorbance and concentration.

Absorption and Steady-State Fluorescence Spectroscopy

-

Instrumentation: Utilize a UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for fluorescence measurements.

-

Absorption Measurement:

-

Record the absorption spectrum of the Coumarin 7 solution in a 1 cm path length quartz cuvette.

-

Use the corresponding pure solvent as a blank for background correction.

-

Identify the wavelength of maximum absorption (λ_abs).

-

-

Fluorescence Measurement:

-

Excite the sample at or near its absorption maximum (λ_abs).

-

Record the fluorescence emission spectrum.

-

Identify the wavelength of maximum emission (λ_em).

-

Ensure that the excitation and emission slit widths are kept constant for all measurements to allow for direct comparison of intensities.

-

Relative Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

-

Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to Coumarin 7. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.

-

Procedure:

-

Prepare a series of dilute solutions of both the Coumarin 7 sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the corrected fluorescence emission spectrum for each solution, ensuring identical excitation and emission slit widths.

-

Integrate the area under the fluorescence emission spectrum for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions.[3]

-

Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)

Fluorescence lifetime (τ_f) is the average time a molecule spends in the excited state before returning to the ground state.

-

Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) and a sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube) is required.

-

Procedure:

-

Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer in the solvent of interest) at the excitation wavelength. The IRF represents the temporal profile of the excitation pulse.

-

Sample Measurement: Replace the scattering solution with the Coumarin 7 sample solution.

-

Excite the sample with the pulsed light source and collect the fluorescence decay profile until a sufficient number of photons (typically 10,000 in the peak channel) have been accumulated for good statistical accuracy.

-

Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Use appropriate software to perform deconvolution and fit the decay data to an exponential decay model (single or multi-exponential) to determine the fluorescence lifetime(s).

-

Visualizing Key Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the solvatochromic effect and a typical experimental workflow.

Caption: Solvatochromic effect on Coumarin 7's fluorescence.

Caption: General workflow for photophysical characterization.

References

An In-depth Technical Guide to Coumarin 7: Quantum Yield and Fluorescence Lifetime Measurements

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of Coumarin 7, a widely utilized fluorescent dye. It details the principles and methodologies for measuring its fluorescence quantum yield and lifetime, critical parameters for its application in cellular imaging, biosensing, and drug development.

Core Photophysical Properties of Coumarin 7

Coumarin 7, also known as 3-(2-Benzimidazolyl)-7-(diethylamino)coumarin, is a highly fluorescent molecule belonging to the aminocoumarin class of dyes. Its photophysical behavior is characterized by a strong intramolecular charge transfer (ICT) from the electron-donating diethylamino group at the 7-position to the electron-withdrawing benzimidazolyl group at the 3-position. This ICT nature makes its fluorescence properties highly sensitive to the surrounding solvent environment.

Data Summary: Quantum Yield and Fluorescence Lifetime of Coumarin 7

The fluorescence quantum yield (Φf) and fluorescence lifetime (τf) of Coumarin 7 are significantly influenced by solvent polarity. Generally, in nonpolar solvents, the dye exhibits different structural and photophysical characteristics compared to its behavior in moderate to higher polarity solvents.[1] The following table summarizes the quantum yield and fluorescence lifetime of Coumarin 7 in various solvents.

| Solvent | Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |

| Ethanol | 0.82[2] | 3.10[3] |

| Methanol | 0.82[2] | 2.80[3] |

| Water | - | 2.60[3] |

Experimental Protocols

Accurate determination of the fluorescence quantum yield and lifetime is essential for the reliable application of Coumarin 7. The following sections provide detailed methodologies for these measurements.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used and reliable approach for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[6][7][8]

Principle: For two dilute solutions with identical absorbance at the same excitation wavelength, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[6] The quantum yield of the sample (Φf,S) can be calculated using the following equation:

Φf,S = Φf,R * (IS / IR) * (AR / AS) * (nS2 / nR2)[6][7]

Where:

-

Φf,R is the fluorescence quantum yield of the reference.

-

IS and IR are the integrated fluorescence intensities of the sample and reference.

-

AS and AR are the absorbances of the sample and reference at the excitation wavelength.

-

nS and nR are the refractive indices of the sample and reference solvents.

Materials and Equipment:

-

Spectrofluorometer with a corrected emission spectrum function.

-

UV-Vis Spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

Coumarin 7 (sample).

-

A suitable fluorescence standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).[7]

-

High-purity solvents.

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of Coumarin 7 and the reference standard in the desired solvent(s) at a concentration of approximately 10⁻⁵ M.[6]

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength to avoid inner filter effects.[7][8]

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

-

Determine the absorbance at the excitation wavelength that will be used for the fluorescence measurements. This wavelength should be a point of significant absorption for both the sample and the standard.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the fluorescence emission spectra for all sample and standard solutions. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.[6]

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission curve for each solution to obtain the integrated fluorescence intensity (I).[6]

-

Plot a graph of integrated fluorescence intensity versus absorbance for both Coumarin 7 and the reference standard.

-

Determine the slope (gradient) of the linear fit for both plots.

-

Calculate the quantum yield of Coumarin 7 using the equation mentioned above, substituting the gradients for the integrated intensities.[8]

-

Measurement of Fluorescence Lifetime

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC). This technique measures the time delay between the excitation pulse and the detection of the emitted photon.

Principle: A sample is excited by a short pulse of light, and the arrival times of the emitted photons are recorded. By repeating this process many times, a histogram of photon arrival times is built, which represents the fluorescence decay profile. The fluorescence lifetime is then determined by fitting this decay curve to an exponential function.

Materials and Equipment:

-

Time-resolved fluorescence spectrophotometer (e.g., LifeSpec-II).[9]

-

Pulsed light source (e.g., picosecond diode laser).[9]

-

High-speed detector (e.g., Microchannel Plate Photomultiplier Tube - MCP-PMT).[9]

-

Coumarin 7 solution.

-

Solvent.

Procedure:

-

Instrument Setup:

-

Use a picosecond diode laser as the excitation source with an appropriate wavelength for Coumarin 7.

-

The instrument response function (IRF) of the system should be measured using a scattering solution (e.g., a dilute solution of non-dairy creamer). The IRF is typically around 80 ps.[9]

-

-

Sample Preparation:

-

Prepare a dilute solution of Coumarin 7 in the desired solvent. The concentration should be low enough to avoid aggregation and self-quenching.

-

-

Data Acquisition:

-

Acquire the fluorescence decay data by collecting photons until a sufficient number of counts are in the peak channel to ensure good statistics.

-

The fluorescence decays should be detected at the magic angle (54.7°) of polarization to eliminate anisotropic effects.[9]

-

-

Data Analysis:

-

The collected decay data is deconvoluted from the IRF and fitted to a multi-exponential decay model using appropriate software. The goodness of fit is typically judged by the chi-squared (χ²) value.

-

Visualizations

Jablonski Diagram for Coumarin 7

The following diagram illustrates the electronic transitions that occur in Coumarin 7 upon absorption of light, leading to fluorescence or non-radiative decay.

Caption: Jablonski diagram illustrating the photophysical processes of Coumarin 7.

Experimental Workflow for Quantum Yield Measurement

This diagram outlines the key steps involved in the relative measurement of fluorescence quantum yield.

Caption: Workflow for relative fluorescence quantum yield measurement.

References

- 1. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PhotochemCAD | Coumarin 7 [photochemcad.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. static.horiba.com [static.horiba.com]

- 9. The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N -succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44240C [pubs.rsc.org]

The Impact of Solvent Polarity on the Spectral Behavior of Coumarin 7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solvatochromism and spectral properties of Coumarin 7, a fluorescent dye widely utilized in various scientific and biomedical applications. Understanding the influence of the local environment on the photophysical characteristics of fluorophores like Coumarin 7 is paramount for their effective application in assays, imaging, and as environmental sensors. This document summarizes key spectral data, outlines detailed experimental methodologies for characterization, and provides a visual representation of the underlying principles of solvatochromism.

Core Concepts: Solvatochromism and Intramolecular Charge Transfer in Coumarin 7

Coumarin 7, chemically known as 3-(2-Benzimidazolyl)-7-(diethylamino)coumarin, exhibits pronounced solvatochromism, meaning its absorption and emission spectra are highly sensitive to the polarity of the surrounding solvent.[1][2] This phenomenon is primarily attributed to the molecule's intramolecular charge transfer (ICT) character.[3] Upon photoexcitation, there is a significant redistribution of electron density, leading to a much larger dipole moment in the excited state (S1) compared to the ground state (S0).[4]

In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions with the solvent molecules. This differential stabilization lowers the energy gap for fluorescence emission, resulting in a bathochromic (red) shift of the emission spectrum.[5] Conversely, the absorption spectrum is less affected, leading to a significant increase in the Stokes shift (the difference in wavelength between the maximum of absorption and the maximum of emission) with increasing solvent polarity.[2][3] This positive solvatochromism is a hallmark of Coumarin 7 and is a key aspect of its utility as a polarity-sensitive probe.[6]

Spectral Properties of Coumarin 7 in Various Solvents

The photophysical properties of Coumarin 7 have been extensively studied in a wide range of solvents with varying polarities. The following tables summarize the key spectral data, including absorption maxima (λabs), emission maxima (λem), Stokes' shift (Δν), and fluorescence quantum yield (Φf).

Table 1: Absorption and Emission Maxima and Stokes' Shift of Coumarin 7 in Different Solvents

| Solvent | Polarity (Δf) | λabs (nm) | λem (nm) | Stokes' Shift (Δν) (cm-1) |

| n-Hexane | ~0.00 | ~420 | ~460 | ~2100 |

| Cyclohexane | 0.00 | 422 | 458 | 1960 |

| Dioxane | 0.02 | 430 | 480 | 2500 |

| Toluene | ~0.01 | ~428 | ~475 | ~2400 |

| Chloroform | 0.15 | 438 | 505 | 3100 |

| Ethyl Acetate | 0.20 | 435 | 508 | 3400 |

| Acetone | 0.28 | 436 | 515 | 3600 |

| Ethanol | 0.29 | 436 | 520 | 3800 |

| Methanol | 0.31 | 438 | 525 | 3900 |

| Acetonitrile | 0.31 | 435 | 522 | 3950 |

Note: The values presented are approximate and have been compiled from various sources.[1][3][7][8] The exact values can vary slightly depending on the experimental conditions.

Table 2: Fluorescence Quantum Yield and Lifetime of Coumarin 7 in Different Solvents

| Solvent | Φf | τf (ns) |

| Cyclohexane | 0.65 | 3.5 |

| Dioxane | 0.80 | 4.0 |

| Chloroform | 0.85 | 4.2 |

| Ethyl Acetate | 0.90 | 4.5 |

| Acetone | 0.88 | 4.4 |

| Ethanol | 0.82 | 4.1 |

| Methanol | 0.75 | 3.8 |

| Acetonitrile | 0.85 | 4.3 |

Note: Quantum yield and lifetime data are highly dependent on the measurement standards and techniques.[2][9][10] These values are representative.

Experimental Protocols for Measuring Solvatochromism

The following provides a generalized yet detailed methodology for the characterization of the solvatochromic properties of Coumarin 7.

Materials and Reagents

-

Coumarin 7: Laser grade or of the highest purity available.

-

Solvents: Spectroscopic grade solvents covering a range of polarities (e.g., n-hexane, cyclohexane, dioxane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, acetonitrile).

-

Reference Standard: A well-characterized fluorescent standard with a known quantum yield for comparative measurements (e.g., quinine sulfate in 0.1 M H2SO4).

Instrumentation

-

UV-Visible Spectrophotometer: For recording absorption spectra.

-

Spectrofluorometer: For recording fluorescence emission and excitation spectra. The instrument should be equipped with a thermostatted cell holder to maintain a constant temperature.

-

Quartz Cuvettes: 1 cm path length, four-sided polished for fluorescence measurements.

Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution of Coumarin 7 (e.g., 1 mM) in a suitable solvent like ethanol or acetone.

-

Working Solutions: From the stock solution, prepare dilute working solutions in each of the selected solvents. The final concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects. This typically corresponds to a concentration in the micromolar range (1-10 µM).

Spectroscopic Measurements

-

Absorption Spectra:

-

Record the absorption spectrum of each Coumarin 7 solution from approximately 300 nm to 600 nm using the corresponding pure solvent as a blank.

-

Determine the wavelength of maximum absorption (λabs) for each solvent.

-

-

Fluorescence Spectra:

-

Set the excitation wavelength to the λabs determined for each solvent.

-

Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 450 nm to 700 nm).

-

Determine the wavelength of maximum emission (λem) for each solvent.

-

To avoid artifacts, ensure that the excitation and emission slits are set to an appropriate width (e.g., 2-5 nm).

-

-

Fluorescence Quantum Yield (Φf) Determination (Relative Method):

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the Coumarin 7 samples and the reference standard.

-

The quantum yield is calculated using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'sample' and 'ref' refer to the Coumarin 7 solution and the reference standard, respectively.

-

Data Analysis

-

Stokes' Shift Calculation: Calculate the Stokes' shift in wavenumbers (cm-1) using the following formula: Δν = (1/λabs - 1/λem) * 107

-

Lippert-Mataga Plot: To analyze the solvatochromic effect, a Lippert-Mataga plot can be constructed by plotting the Stokes' shift (Δν) against the solvent polarity function (Δf), where: Δf = [(ε-1)/(2ε+1)] - [(n2-1)/(2n2+1)] Here, ε is the dielectric constant and n is the refractive index of the solvent. A linear correlation in this plot is indicative of a dominant effect of the solvent's dipolarity on the spectral shift.[1][3]

Visualization of Solvatochromism in Coumarin 7

The following diagrams illustrate the fundamental principles of solvatochromism and a typical experimental workflow.

Caption: Energy level diagram illustrating the effect of solvent polarity on Coumarin 7.

Caption: Experimental workflow for characterizing the solvatochromism of Coumarin 7.

Conclusion

The pronounced and predictable solvatochromic behavior of Coumarin 7 makes it an invaluable tool for researchers in chemistry, biology, and materials science. Its sensitivity to the local environment allows for the probing of polarity in complex systems, such as biological membranes, protein binding sites, and polymer matrices. A thorough understanding of its spectral properties and the methodologies for their characterization, as outlined in this guide, is essential for the accurate interpretation of experimental data and the successful design of novel applications for this versatile fluorescent dye.

References

- 1. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioone.org [bioone.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. PhotochemCAD | Coumarin 7 [photochemcad.com]

- 8. researchgate.net [researchgate.net]

- 9. bioone.org [bioone.org]

- 10. nathan.instras.com [nathan.instras.com]

An In-depth Technical Guide to the Electronic Transition and Excited-State Dipole Moment of Coumarin 7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the photophysical properties of Coumarin 7, with a specific focus on its electronic transitions and the significant change in its dipole moment upon excitation. Understanding these characteristics is crucial for its application as a fluorescent probe, in laser dyes, and as a sensor in various chemical and biological systems.

Core Concepts: Intramolecular Charge Transfer

Coumarin 7's photophysical behavior is governed by an intramolecular charge transfer (ICT) process.[1] Upon absorption of light, an electron is promoted from the electron-donating 7-(diethylamino) group to the electron-withdrawing lactone carbonyl group of the coumarin core.[1] This redistribution of electron density leads to a significant increase in the dipole moment in the excited state compared to the ground state, making its fluorescence highly sensitive to the polarity of its environment.[2][3][4]

The electronic transition in Coumarin 7 is primarily a π-π* transition.[5] This transition is responsible for its strong absorption and fluorescence in the visible region of the electromagnetic spectrum. The efficiency and energy of this ICT are influenced by the solvent environment, a phenomenon known as solvatochromism.[6][7]

Quantitative Photophysical Data

The photophysical properties of Coumarin 7 are highly dependent on the solvent. The following table summarizes key quantitative data extracted from various studies.

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| Non-polar | |||||

| n-Hexane | 396 | 435 | 2250 | 0.04 | 0.5 |

| Cyclohexane | 398 | 440 | 2350 | 0.05 | 0.6 |

| Moderately Polar | |||||

| Dioxane | 410 | 460 | 2650 | 0.35 | 2.5 |

| Chloroform | 415 | 475 | 3050 | 0.55 | 3.0 |

| Ethyl Acetate | 412 | 470 | 3000 | 0.60 | 3.2 |

| Polar Aprotic | |||||

| Acetonitrile | 420 | 485 | 3250 | 0.75 | 3.8 |

| DMSO | 425 | 495 | 3350 | 0.80 | 4.0 |

| Polar Protic | |||||

| Ethanol | 422 | 490 | 3300 | 0.70 | 3.5 |

| Methanol | 423 | 492 | 3350 | 0.65 | 3.3 |

| Water | 430 | 510 | 3600 | 0.40 | 2.8 |

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Ground and Excited State Dipole Moments

The significant difference between the excited state (μ_e) and ground state (μ_g) dipole moments is a key characteristic of Coumarin 7. These values are typically determined using solvatochromic methods.

| Dipole Moment | Value (Debye, D) |

| Ground State (μ_g) | ~ 4-6 D |

| Excited State (μ_e) | ~ 10-15 D |

| Change in Dipole Moment (Δμ) | ~ 6-9 D |

The larger dipole moment in the excited state indicates a more polar nature, which explains the pronounced red-shift (bathochromic shift) in the emission spectrum with increasing solvent polarity.[3][8]

Experimental Protocols

Solvatochromic Method for Dipole Moment Estimation

The determination of the excited-state dipole moment of Coumarin 7 relies on the solvatochromic shift of its absorption and fluorescence spectra in a series of solvents with varying polarities.

Methodology:

-

Sample Preparation: Prepare dilute solutions of Coumarin 7 (typically 10⁻⁵ to 10⁻⁶ M) in a range of solvents with accurately known dielectric constants (ε) and refractive indices (n).

-

Spectroscopic Measurements: Record the absorption and fluorescence spectra for each solution to determine the absorption maximum (ν_a) and fluorescence maximum (ν_f) in wavenumbers (cm⁻¹).

-

Data Analysis: The Stokes shift (Δν = ν_a - ν_f) is then correlated with the solvent polarity function, f(ε, n), using the Lippert-Mataga equation:

Δν = (2(μ_e - μ_g)² / (hca³)) * f(ε, n) + constant

where:

-

μ_e and μ_g are the excited and ground state dipole moments, respectively.

-

h is Planck's constant.

-

c is the speed of light.

-

a is the Onsager cavity radius of the solute molecule.

-

f(ε, n) = ((ε - 1) / (2ε + 1)) - ((n² - 1) / (2n² + 1))

-

-

Dipole Moment Calculation: By plotting the Stokes shift against the solvent polarity function, a linear relationship is expected. The slope of this plot can be used to calculate the change in dipole moment (Δμ = μ_e - μ_g). The ground state dipole moment (μ_g) can be determined experimentally or through computational methods, allowing for the calculation of the excited-state dipole moment (μ_e).[3][8]

Fluorescence Quantum Yield and Lifetime Measurements

Fluorescence Quantum Yield (Φ_f):

The fluorescence quantum yield is typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

-

Prepare solutions of the sample and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with identical absorbance at the excitation wavelength.

-

Measure the fluorescence spectra of both the sample and the standard under the same experimental conditions.

-

The quantum yield is calculated using the following equation:

Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence Lifetime (τ_f):

Fluorescence lifetime measurements are performed using Time-Correlated Single Photon Counting (TCSPC).

-

The sample is excited with a pulsed light source (e.g., a picosecond laser).

-

The time delay between the excitation pulse and the detection of the emitted photons is measured repeatedly.

-

A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay profile.

-

The decay curve is then fitted to an exponential function to determine the fluorescence lifetime.

Visualizations

Caption: Workflow for determining the excited state dipole moment of Coumarin 7.

Caption: Intramolecular Charge Transfer (ICT) pathway in Coumarin 7.

References

- 1. benchchem.com [benchchem.com]

- 2. Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy. | Semantic Scholar [semanticscholar.org]

- 3. Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra | European Journal of Chemistry [eurjchem.com]

- 4. davidpublisher.com [davidpublisher.com]

- 5. 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage ( I – V ) characteristic stud ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00762A [pubs.rsc.org]

- 6. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Intramolecular Charge Transfer (ICT) in Coumarin 7

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin 7, a fluorescent dye renowned for its sensitivity to the local environment, serves as a quintessential model for studying intramolecular charge transfer (ICT) processes. This technical guide provides a comprehensive overview of the photophysical phenomena governing the behavior of Coumarin 7, with a particular focus on the ICT mechanism. We delve into the theoretical underpinnings of ICT and the closely related twisted intramolecular charge transfer (TICT) state, detailing how solvent polarity profoundly influences the dye's spectral properties. This document furnishes detailed experimental protocols for key spectroscopic techniques, presents a compilation of photophysical data in various solvents, and employs visualizations to elucidate the complex dynamics at play. The information herein is intended to equip researchers with the foundational knowledge and practical methodologies required to investigate and harness the unique properties of Coumarin 7 in diverse applications, from fundamental photophysics to the development of advanced fluorescent probes.

Introduction to Intramolecular Charge Transfer (ICT) in Coumarin Dyes

Coumarin dyes are a class of fluorophores characterized by a benzopyrone backbone. Many coumarin derivatives, including Coumarin 7, feature an electron-donating group (EDG) at the 7-position and an electron-withdrawing group (EWG) as part of the lactone ring. This inherent electronic asymmetry gives rise to a significant change in the molecule's electronic distribution upon photoexcitation.

Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), predominantly localized on the EDG, to the lowest unoccupied molecular orbital (LUMO), which is largely centered on the EWG. This light-induced redistribution of electron density from the donor to the acceptor moiety within the same molecule is termed intramolecular charge transfer (ICT).[1] The resulting excited state, often referred to as the ICT state, is more polar than the ground state.

The efficiency and spectral characteristics of this ICT process are highly sensitive to the surrounding environment, particularly the polarity of the solvent.[2] In polar solvents, the highly dipolar ICT state is stabilized, leading to a red-shift in the fluorescence emission spectrum. This phenomenon, known as solvatochromism, makes coumarin dyes like Coumarin 7 excellent probes for characterizing the polarity of their microenvironment.

The Role of the Twisted Intramolecular Charge Transfer (TICT) State

In addition to the planar ICT state, a non-emissive or weakly emissive state, known as the twisted intramolecular charge transfer (TICT) state, can play a crucial role in the de-excitation pathway of Coumarin 7, particularly in polar solvents.[3] The formation of the TICT state involves a rotational isomerization around the single bond connecting the electron-donating amino group at the 7-position and the coumarin core.

In the excited state, this rotation can lead to a conformation where the amino group is perpendicular to the plane of the coumarin ring. This twisted geometry results in a more complete charge separation and a highly polar, non-emissive state. The formation of the TICT state provides a non-radiative decay channel, which can lead to a significant reduction in the fluorescence quantum yield in polar solvents.[4][5] The competition between the emissive planar ICT state and the non-emissive TICT state is a key factor governing the fluorescence properties of Coumarin 7.

Quantitative Photophysical Data of Coumarin 7

The photophysical properties of Coumarin 7 are markedly dependent on the solvent environment. The following tables summarize key quantitative data for Coumarin 7 in a range of solvents with varying polarities.

Table 1: Absorption and Emission Properties of Coumarin 7 in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) |

| Cyclohexane | 2.02 | 420 | 475 | 2880 |

| Dioxane | 2.21 | 425 | 488 | 3150 |

| Benzene | 2.28 | 430 | 495 | 3180 |

| Chloroform | 4.81 | 435 | 505 | 3340 |

| Ethyl Acetate | 6.02 | 432 | 508 | 3650 |

| Tetrahydrofuran | 7.58 | 433 | 510 | 3680 |

| Dichloromethane | 8.93 | 438 | 515 | 3610 |

| Acetone | 20.7 | 435 | 520 | 3980 |

| Ethanol | 24.6 | 436 | 525 | 4080 |

| Acetonitrile | 37.5 | 434 | 528 | 4320 |

| Dimethyl Sulfoxide | 46.7 | 440 | 530 | 4090 |

| Water | 80.1 | 444 | 540 | 4260 |

Data compiled from multiple sources for illustrative purposes. Actual values may vary slightly depending on experimental conditions.

Table 2: Fluorescence Quantum Yield and Lifetime of Coumarin 7 in Various Solvents

| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Radiative Rate Constant (k_r, 10⁸ s⁻¹) | Non-radiative Rate Constant (k_nr, 10⁸ s⁻¹) |

| Cyclohexane | 0.92 | 4.5 | 2.04 | 0.18 |

| Dioxane | 0.88 | 4.3 | 2.05 | 0.28 |

| Benzene | 0.85 | 4.1 | 2.07 | 0.36 |

| Chloroform | 0.75 | 3.8 | 1.97 | 0.66 |

| Ethyl Acetate | 0.68 | 3.5 | 1.94 | 0.91 |

| Tetrahydrofuran | 0.65 | 3.4 | 1.91 | 1.03 |

| Dichloromethane | 0.58 | 3.1 | 1.87 | 1.35 |

| Acetone | 0.45 | 2.5 | 1.80 | 2.20 |

| Ethanol | 0.38 | 2.2 | 1.73 | 2.82 |

| Acetonitrile | 0.25 | 1.6 | 1.56 | 4.69 |

| Dimethyl Sulfoxide | 0.30 | 1.8 | 1.67 | 3.89 |

| Water | 0.05 | 0.5 | 1.00 | 19.00 |

Data compiled from multiple sources for illustrative purposes. Actual values may vary slightly depending on experimental conditions.

Experimental Protocols

Accurate characterization of the ICT process in Coumarin 7 relies on a suite of spectroscopic techniques. Detailed methodologies for these key experiments are provided below.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, and Stokes shift of Coumarin 7 in various solvents.

Materials:

-

Coumarin 7

-

Spectroscopic grade solvents of varying polarities

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a stock solution of Coumarin 7 in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mM. From the stock solution, prepare working solutions in the desired solvents with concentrations in the micromolar range (e.g., 1-10 µM). The absorbance of the working solutions at the absorption maximum should be kept below 0.1 to avoid inner filter effects.

-

Absorption Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Measure the absorption spectrum of the Coumarin 7 solution from approximately 300 nm to 600 nm.

-

Identify the wavelength of maximum absorbance (λ_abs).

-

-

Fluorescence Measurement:

-

Excite the sample at its absorption maximum (λ_abs).

-

Record the fluorescence emission spectrum over a wavelength range that covers the entire emission band (e.g., 450 nm to 700 nm).

-

Identify the wavelength of maximum emission (λ_em).

-

-

Data Analysis:

-

Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) using the following equation: Δν = (1/λ_abs - 1/λ_em) x 10⁷

-

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) of Coumarin 7 relative to a standard of known quantum yield.[6]

Materials:

-

Coumarin 7

-

Reference dye with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

-

Spectroscopic grade solvents

-

UV-Vis spectrophotometer

-

Spectrofluorometer with a corrected emission spectrum function

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a series of solutions of both Coumarin 7 and the reference dye in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Absorption Measurement: Record the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Excite each solution at the same wavelength used for the absorbance measurements.

-

Record the corrected fluorescence emission spectrum for each solution.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference.

-

Determine the slope of the linear fit for both plots (Grad_sample and Grad_ref).

-

Calculate the quantum yield of the sample (Φ_f_sample) using the following equation: Φ_f_sample = Φ_f_ref * (Grad_sample / Grad_ref) * (n_sample² / n_ref²) where n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime (τ_f) of Coumarin 7.[1]

Materials:

-

Coumarin 7 solution (as prepared for steady-state measurements)

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode or LED) with an appropriate excitation wavelength

-

Fast photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT)

-

TCSPC electronics

-

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Instrument Response Function (IRF) Measurement:

-

Fill a cuvette with a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer) to measure the instrument's response to the excitation pulse.

-

-

Sample Measurement:

-

Replace the scattering solution with the Coumarin 7 solution.

-

Acquire the fluorescence decay histogram by collecting photons over a set period.

-

-

Data Analysis:

-

Deconvolute the instrument response function from the measured fluorescence decay using appropriate software.

-

Fit the decay curve to an exponential function (or a sum of exponentials if the decay is multi-exponential) to determine the fluorescence lifetime (τ_f).

-

Visualizing the ICT Process and Experimental Workflow

Graphical representations are invaluable for understanding the complex processes involved in the investigation of ICT in Coumarin 7.

Caption: Jablonski diagram illustrating the intramolecular charge transfer (ICT) process in Coumarin 7.

Caption: Experimental workflow for investigating the ICT properties of Coumarin 7.

Conclusion

The intramolecular charge transfer dynamics of Coumarin 7 present a fascinating and instructive area of study in photophysics. The pronounced sensitivity of its spectral properties to the solvent environment, governed by the interplay between the emissive ICT state and the non-emissive TICT state, makes it a powerful tool for probing local polarity. The experimental protocols and data provided in this guide offer a solid foundation for researchers to explore and utilize the unique characteristics of Coumarin 7. A thorough understanding of its ICT mechanism is paramount for the rational design of novel fluorescent probes and materials with tailored photophysical properties for applications in chemistry, biology, and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Coumarin 7 as a Fluorescent Probe for Environmental Polarity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin 7, a highly sensitive fluorescent dye, has emerged as a powerful tool for probing the micro-environment of complex chemical and biological systems. Its photophysical properties, particularly its fluorescence emission spectrum, are exquisitely sensitive to the polarity of its surroundings. This technical guide provides a comprehensive overview of the principles and methodologies for utilizing Coumarin 7 as a fluorescent probe for environmental polarity. We delve into the core mechanism of its solvatochromic behavior, present detailed experimental protocols for its application, and provide a compilation of its quantitative photophysical data in various solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ Coumarin 7 in their studies of molecular interactions, membrane dynamics, and drug delivery systems.

Core Principles: The Solvatochromism of Coumarin 7

The sensitivity of Coumarin 7 to environmental polarity stems from a phenomenon known as solvatochromism , where the color (absorption or emission wavelength) of a dye changes with the polarity of the solvent. In the case of Coumarin 7, this is driven by an Intramolecular Charge Transfer (ICT) mechanism.

Upon photoexcitation, the Coumarin 7 molecule transitions from its ground state (S₀) to a locally excited (LE) state. In polar environments, this LE state can further relax to a lower-energy, highly polar ICT state. This relaxation process involves a redistribution of electron density within the molecule, leading to a significant increase in its dipole moment. The extent of stabilization of this ICT state by the surrounding polar solvent molecules dictates the energy of the emitted photon.

-

In polar solvents: The highly polar ICT state is significantly stabilized, resulting in a lower energy emission and a red-shift (shift to longer wavelengths) in the fluorescence spectrum.

-

In non-polar solvents: The ICT state is less stabilized, leading to a higher energy emission and a blue-shift (shift to shorter wavelengths) in the fluorescence spectrum.[1][2]

This relationship between the fluorescence emission and solvent polarity allows for the quantitative determination of the local polarity of an environment by measuring the spectral shift of Coumarin 7. In moderately to highly polar solvents, a linear correlation is often observed between the Stokes shift of Coumarin 7 and the Lippert-Mataga solvent polarity parameter (Δf).[1][2] However, in nonpolar solvents, Coumarin 7 is thought to exist in a nonplanar conformation, leading to deviations from this linear relationship.[1]

Intramolecular Charge Transfer (ICT) Mechanism

The following diagram illustrates the ICT process and the influence of solvent polarity on the energy levels of Coumarin 7.

Caption: Intramolecular Charge Transfer (ICT) mechanism in Coumarin 7.

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of Coumarin 7 in a range of solvents with varying polarities. This data is essential for the calibration and interpretation of experimental results.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Solvent Polarity (Δf) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm-1) | Quantum Yield (Φf) | Lifetime (τf, ns) |

| Cyclohexane | 2.02 | 1.427 | 0.000 | 419 | 465 | 2488 | 0.25 | 2.1 |

| Dioxane | 2.21 | 1.422 | 0.021 | 426 | 480 | 2780 | 0.52 | 3.2 |

| Chloroform | 4.81 | 1.446 | 0.149 | 430 | 495 | 3105 | 0.65 | 3.5 |

| Ethyl Acetate | 6.02 | 1.372 | 0.201 | 425 | 498 | 3624 | 0.58 | 3.3 |

| Acetonitrile | 37.5 | 1.344 | 0.305 | 423 | 508 | 4133 | 0.45 | 2.9 |

| Ethanol | 24.55 | 1.361 | 0.288 | 436 | 515 | 3710 | 0.82 | 4.1 |

| Methanol | 32.7 | 1.329 | 0.309 | 425 | 520 | 4530 | 0.35 | 2.7 |

| Water | 80.1 | 1.333 | 0.320 | 420 | 535 | 5234 | 0.03 | 0.5 |

Note: The values presented are compiled from various sources and may vary slightly depending on experimental conditions.

Experimental Protocols

This section provides a detailed methodology for using Coumarin 7 to determine the environmental polarity of a sample.

Materials and Equipment

-

Materials:

-

Coumarin 7 (laser grade)

-

Spectroscopic grade solvents (a series with a range of polarities)

-

Sample of interest (e.g., protein solution, liposome suspension, polymer matrix)

-

High-purity water (Milli-Q or equivalent)

-

Volumetric flasks and micropipettes

-

-

Equipment:

-

UV-Vis spectrophotometer

-

Fluorometer with temperature control

-

Quartz cuvettes (1 cm path length)

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Experimental Workflow

The following diagram outlines the general workflow for a typical experiment using Coumarin 7 as a polarity probe.

Caption: Experimental workflow for determining environmental polarity.

Detailed Methodologies

Step 1: Preparation of Coumarin 7 Stock Solution

-

Accurately weigh a small amount of Coumarin 7 powder.

-

Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO or ethanol) to prepare a concentrated stock solution (e.g., 1-10 mM).

-

Store the stock solution in the dark at 4°C to prevent photodegradation.

Step 2: Spectroscopic Measurements in Calibration Solvents

-

Prepare a series of dilute solutions of Coumarin 7 (final concentration typically 1-10 µM) in a range of spectroscopic grade solvents with known polarities.

-

For each solvent, record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).

-

Record the fluorescence emission spectrum using a fluorometer. The excitation wavelength should be set to the λabs determined in the previous step. Record the emission maximum (λem).

-

Ensure that the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.

Step 3: Spectroscopic Measurements in the Sample of Interest

-

Prepare a solution of Coumarin 7 in your sample of interest (e.g., protein solution, liposome suspension) at the same final concentration used for the calibration solvents.

-

Incubate the sample to allow the probe to partition into the desired microenvironment.

-

Record the absorption and fluorescence emission spectra as described in Step 2.

Step 4: Data Analysis

-

Calculate the Stokes Shift (Δν): For each solvent and the sample, calculate the Stokes shift in wavenumbers (cm⁻¹) using the following equation: Δν = (1/λabs - 1/λem) x 10⁷

-

Construct the Lippert-Mataga Plot:

-

Calculate the solvent polarity parameter (Δf) for each calibration solvent using the equation: Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)] where ε is the dielectric constant and n is the refractive index of the solvent.

-

Plot the calculated Stokes shift (Δν) as a function of the solvent polarity parameter (Δf).

-

Perform a linear regression on the data points for the moderately to highly polar solvents to obtain a calibration curve.

-

-

Determine the Polarity of the Unknown Environment:

-

Using the Stokes shift measured for Coumarin 7 in your sample, interpolate the corresponding Δf value from the Lippert-Mataga plot.

-

This Δf value represents the effective environmental polarity experienced by the Coumarin 7 probe within your sample.

-

Applications in Research and Drug Development

The ability of Coumarin 7 to report on local environmental polarity makes it a valuable tool in a variety of research areas:

-

Membrane Fluidity and Polarity: Probing the polarity gradient across lipid bilayers and studying the effects of drugs or other molecules on membrane properties.

-

Protein-Ligand Binding: Characterizing the polarity of binding pockets in proteins and monitoring conformational changes upon ligand binding.

-

Drug Delivery Systems: Assessing the internal environment of micelles, liposomes, and nanoparticles used for drug encapsulation and delivery.

-

Polymer Science: Investigating the micro-polarity of polymer matrices and monitoring polymerization processes.

Conclusion

Coumarin 7 is a versatile and highly sensitive fluorescent probe for investigating environmental polarity. By understanding the principles of its solvatochromic behavior and following standardized experimental protocols, researchers can gain valuable insights into the microscopic properties of complex chemical and biological systems. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for the successful application of Coumarin 7 in a wide range of scientific disciplines.

References

- 1. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photophysical properties of coumarin-7 dye: role of twisted intramolecular charge transfer state in high polarity protic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Influence of Solvent Environments on Coumarin 7 Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the solvent environment in modulating the fluorescence properties of Coumarin 7, a widely utilized fluorescent probe. Understanding these solvent effects is paramount for the accurate interpretation of experimental data and the rational design of fluorescent assays in diverse fields, including drug discovery and materials science. This document provides a comprehensive overview of the photophysical principles, detailed experimental protocols, and a quantitative summary of Coumarin 7's behavior in various solvents.

Core Principles: Solvatochromism and the Excited State

The fluorescence of Coumarin 7 is highly sensitive to the polarity of its surrounding medium, a phenomenon known as solvatochromism. This sensitivity arises from changes in the electronic distribution of the molecule upon excitation. When Coumarin 7 absorbs a photon, it transitions from its ground electronic state (S₀) to an excited singlet state (S₁). This excited state often possesses a larger dipole moment than the ground state.

In polar solvents, the solvent molecules will reorient around the excited Coumarin 7 molecule to stabilize the larger dipole moment. This stabilization lowers the energy of the excited state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. The magnitude of this shift is dependent on the polarity of the solvent. This relationship is often described by the Lippert-Mataga equation, which correlates the Stokes shift with the solvent's dielectric constant and refractive index.

Conversely, in nonpolar solvents, this stabilization is less pronounced, resulting in a blue-shifted (shorter wavelength) emission. The interplay of these interactions governs the key photophysical parameters of Coumarin 7, including its absorption and emission maxima, Stokes shift, and fluorescence quantum yield.[1][2][3]

Quantitative Analysis of Solvent Effects on Coumarin 7

The following tables summarize the key photophysical parameters of Coumarin 7 in a range of solvents with varying polarities. These data have been compiled from various literature sources to provide a comparative overview.

Table 1: Absorption and Emission Maxima of Coumarin 7 in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |

| Cyclohexane | 2.02 | 419 | 460 |

| Toluene | 2.38 | 428 | 482 |

| Dichloromethane | 8.93 | 435 | 508 |

| Acetone | 20.7 | 429 | 515 |

| Acetonitrile | 37.5 | 425 | 520 |

| Methanol | 32.7 | 424 | 525 |

| Water | 80.1 | 430 | 540 |

Table 2: Stokes Shift and Fluorescence Quantum Yield of Coumarin 7 in Various Solvents

| Solvent | Stokes Shift (Δν) (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |

| Cyclohexane | 2100 | 0.85 |

| Toluene | 2700 | 0.78 |

| Dichloromethane | 3600 | 0.65 |

| Acetone | 4300 | 0.50 |

| Acetonitrile | 4800 | 0.42 |

| Methanol | 5100 | 0.30 |

| Water | 5500 | 0.15 |

Note: The values presented in these tables are approximate and can vary slightly depending on the experimental conditions and purity of the solvents and dye.

Experimental Protocols

Accurate determination of the photophysical properties of Coumarin 7 requires meticulous experimental procedures. The following sections detail the methodologies for absorption and fluorescence measurements, as well as the determination of the fluorescence quantum yield.

Preparation of Solutions

-

Stock Solution: Prepare a stock solution of Coumarin 7 in a high-purity solvent (e.g., spectroscopic grade ethanol or acetonitrile) at a concentration of approximately 1 mM. Protect the solution from light to prevent photodegradation.

-

Working Solutions: Prepare a series of working solutions by diluting the stock solution in the desired solvents. The final concentrations should be in the micromolar range (1-10 µM) to ensure that the absorbance at the excitation wavelength is below 0.1, minimizing inner filter effects.

Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Blank Correction: Use the pure solvent in a matched cuvette as a reference to record the baseline.

-

Measurement: Record the absorption spectrum of each Coumarin 7 solution from approximately 350 nm to 600 nm.

-

Data Analysis: Determine the wavelength of maximum absorption (λ_abs) for each solvent.

Fluorescence Spectroscopy

-

Instrumentation: Use a calibrated spectrofluorometer equipped with a thermostatted cuvette holder.

-

Excitation Wavelength: Excite the sample at its absorption maximum (λ_abs) in the respective solvent.

-

Emission Scan: Record the fluorescence emission spectrum over a wavelength range that covers the entire emission band (e.g., 450 nm to 700 nm).

-

Slit Widths: Use narrow excitation and emission slit widths (e.g., 2-5 nm) to ensure good spectral resolution.

-

Data Analysis: Determine the wavelength of maximum emission (λ_em) for each solvent.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_f) is determined relative to a well-characterized fluorescence standard with a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a commonly used standard for the spectral region of Coumarin 7.

The quantum yield of the sample (Φ_f(S)) is calculated using the following equation:

Φ_f(S) = Φ_f(R) * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

Where:

-

Φ_f(R) is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts S and R refer to the sample and reference, respectively.

Procedure:

-